molecular formula C15H25NO3S B6027931 N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

Número de catálogo B6027931
Peso molecular: 299.4 g/mol
Clave InChI: VEUDVNDEGTZQDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide, also known as CPHPC, is a small molecule that has been studied for its potential use in treating amyloidosis. Amyloidosis is a group of diseases that occur when abnormal proteins, called amyloid, build up in organs and tissues. CPHPC has been found to bind to a protein called serum amyloid P component (SAP), which is present in amyloid deposits. By binding to SAP, CPHPC may help to target and remove amyloid from the body.

Mecanismo De Acción

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide binds to SAP, which is present in amyloid deposits. This binding helps to target and remove amyloid from the body. In addition, this compound has been found to block the binding of SAP to Fcγ receptors on immune cells, which may also contribute to the removal of amyloid.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of SAP in the blood, which is thought to contribute to the removal of amyloid from the body. In addition, this compound has been found to reduce the size and number of amyloid deposits in animal models of amyloidosis. These effects have been observed in combination with rituximab.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide in lab experiments is that it has been well-studied for its potential use in treating amyloidosis. This means that researchers have a good understanding of its mechanism of action and potential applications. However, one limitation is that this compound may not be effective on its own and may need to be used in combination with other drugs, such as rituximab.

Direcciones Futuras

There are several future directions for research on N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide. One area of interest is the development of new drugs that target amyloidosis. Researchers are also investigating the use of this compound in combination with other drugs, such as anti-inflammatory agents and immunomodulators. In addition, researchers are exploring the use of this compound in other conditions that involve the accumulation of abnormal proteins, such as Alzheimer's disease and Parkinson's disease.

Métodos De Síntesis

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The synthesis method has been described in detail in several research papers, including a 2009 study by Pepys et al. The process involves the reaction of cyclopentylmagnesium bromide with a bicyclic ketone, followed by the addition of methanesulfonyl chloride and triethylamine. The resulting product is then purified using column chromatography.

Aplicaciones Científicas De Investigación

N-cyclopentyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide has been studied extensively for its potential use in treating amyloidosis. In particular, researchers have investigated the use of this compound in combination with a drug called rituximab, which targets B cells in the immune system. Rituximab has been shown to reduce the production of SAP, which is thought to contribute to the development of amyloidosis. By combining this compound with rituximab, researchers hope to enhance the removal of amyloid from the body.

Propiedades

IUPAC Name

N-cyclopentyl-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-14(2)11-7-8-15(14,13(17)9-11)10-20(18,19)16-12-5-3-4-6-12/h11-12,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUDVNDEGTZQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834036
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.